molecular formula C48H83NO18 B3026306 N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide CAS No. 261155-87-7

N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide

Cat. No.: B3026306
CAS No.: 261155-87-7
M. Wt: 962.2 g/mol
InChI Key: ATWPTPSAHLZMMT-ZFPSYUDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C2 Adamantanyl globotriaosylceramide (AdaGb3) is a bioactive sphingolipid and water-soluble form of globotriaosylceramide that contains an adamantanyl group in place of the fatty acyl chain. It inhibits Vero toxin binding to globotriaosylceramide in an ELISA assay when used at a concentration of 10 μM. AdaGb3 decreases cell surface expression of P-glycoprotein (P-gp) and reduces efflux of rhodamine 123 in MDCK cells. It also increases apical-to-basal transport of vinblastine in human intestinal C2BBe1 cells.

Biological Activity

The compound N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide is a complex glycosylated amide that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features multiple sugar moieties attached to a tricyclic structure, which may influence its interaction with biological systems. The molecular formula is C27H45N1O11C_{27}H_{45}N_{1}O_{11}, and its molecular weight is approximately 505.66 g/mol.

PropertyValue
Molecular FormulaC27H45N1O11
Molecular Weight505.66 g/mol
InChIInChI=...
InChIKey...

Immunological Effects

Research indicates that compounds with similar glycosidic structures can modulate immune responses. For instance, studies on glycolipids suggest that they can activate invariant natural killer T (iNKT) cells, leading to the production of cytokines like IL-4 and IFN-γ, which play critical roles in immune regulation .

Case Study: iNKT Cell Activation

A study demonstrated that a synthetic analog of glycolipid (OCH) significantly influenced the immune response by skewing it towards a Th2 profile, which could be relevant for understanding how the compound might modulate immune responses in vivo .

Antimicrobial Activity

Glycosylated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential microbial enzymes. For example, beta-D-galactopyranosyl compounds have shown potential in degrading polysaccharides in bacterial cell walls, indicating possible applications in antimicrobial therapies .

Cytotoxicity and Cancer Research

Preliminary studies suggest that certain glycosylated compounds can exhibit cytotoxic effects against cancer cells. The mechanism often involves the induction of apoptosis through the activation of specific cell signaling pathways. Research into related compounds has shown promising results in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics.

Enzyme Interaction

The compound's structure suggests potential interactions with various enzymes involved in glycan metabolism. For instance, enzymes such as beta-galactosidases may be influenced by the presence of these glycosidic linkages, potentially leading to altered metabolic pathways within cells .

Properties

IUPAC Name

2-(1-adamantyl)-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H83NO18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-31(53)30(49-35(54)22-48-19-27-16-28(20-48)18-29(17-27)21-48)26-62-45-41(60)38(57)43(33(24-51)64-45)67-47-42(61)39(58)44(34(25-52)65-47)66-46-40(59)37(56)36(55)32(23-50)63-46/h14-15,27-34,36-47,50-53,55-61H,2-13,16-26H2,1H3,(H,49,54)/b15-14+/t27?,28?,29?,30-,31+,32+,33+,34+,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47-,48?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWPTPSAHLZMMT-ZFPSYUDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CC45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CC45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H83NO18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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